molecular formula C₂₂H₂₁N₃O₂ B1663201 Lusaperidone CAS No. 214548-46-6

Lusaperidone

Número de catálogo B1663201
Número CAS: 214548-46-6
Peso molecular: 359.4 g/mol
Clave InChI: ZYXHQIPQIKTEDI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lusaperidone, also known as N-[(1R,2R)-3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl]-9-hydroxy-2-methyl-4,6-diazaspiro[5.5]undecan-1-one, is a novel antipsychotic drug that has been developed for the treatment of schizophrenia. It is a potent serotonin 5-HT2A and dopamine D2 receptor antagonist, and has been shown to have a high affinity for these receptors. Lusaperidone has been found to be effective in reducing the positive and negative symptoms of schizophrenia, and has also been shown to have a low risk of extrapyramidal side effects.

Mecanismo De Acción

Lusaperidone acts as a potent antagonist at both dopamine D2 and serotonin 5-HT2A receptors. By blocking these receptors, lusaperidone reduces the activity of dopamine and serotonin in the brain, which is believed to be the underlying cause of schizophrenia. Lusaperidone has also been shown to have a high affinity for other receptors, including alpha-1 adrenergic, histamine H1, and muscarinic receptors, which may contribute to its overall therapeutic effect.

Efectos Bioquímicos Y Fisiológicos

Lusaperidone has been shown to have a number of biochemical and physiological effects in the brain. By blocking dopamine D2 and serotonin 5-HT2A receptors, lusaperidone reduces the activity of these neurotransmitters, which is believed to be the underlying cause of schizophrenia. Lusaperidone has also been shown to have an effect on other neurotransmitters, including norepinephrine, acetylcholine, and histamine, which may contribute to its overall therapeutic effect.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of lusaperidone for lab experiments is its high affinity for dopamine D2 and serotonin 5-HT2A receptors, which makes it a useful tool for studying the role of these receptors in the brain. Another advantage is its low risk of extrapyramidal side effects, which makes it a safer alternative to other antipsychotic drugs. One limitation of lusaperidone for lab experiments is its high cost, which may limit its availability for some researchers.

Direcciones Futuras

There are several future directions for the study of lusaperidone. One direction is to investigate the long-term effects of lusaperidone on the brain, particularly with respect to its effects on neurotransmitter systems other than dopamine and serotonin. Another direction is to investigate the potential use of lusaperidone in the treatment of other psychiatric disorders, such as bipolar disorder and depression. Finally, further research is needed to determine the optimal dosing and administration of lusaperidone for the treatment of schizophrenia.

Aplicaciones Científicas De Investigación

Lusaperidone has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of schizophrenia. In preclinical studies, lusaperidone has been shown to have a high affinity for dopamine D2 and serotonin 5-HT2A receptors, and has been found to be effective in reducing the positive and negative symptoms of schizophrenia in animal models. In clinical trials, lusaperidone has been found to be effective in reducing the positive and negative symptoms of schizophrenia in human patients, and has also been shown to have a low risk of extrapyramidal side effects.

Propiedades

IUPAC Name

3-[2-(3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridin-2-yl)ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-15-16(22(26)25-11-5-4-8-21(25)23-15)9-12-24-13-10-20-18(14-24)17-6-2-3-7-19(17)27-20/h2-8,11H,9-10,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXHQIPQIKTEDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC4=C(C3)C5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175735
Record name Lusaperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lusaperidone

CAS RN

214548-46-6
Record name 3-[2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214548-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lusaperidone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214548466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lusaperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUSAPERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KTD2O86CB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lusaperidone
Reactant of Route 2
Lusaperidone
Reactant of Route 3
Reactant of Route 3
Lusaperidone
Reactant of Route 4
Lusaperidone
Reactant of Route 5
Lusaperidone
Reactant of Route 6
Reactant of Route 6
Lusaperidone

Citations

For This Compound
34
Citations
B Fernandez - 2016 - repository.lboro.ac.uk
New methodology for the synthesis of several 4H-pyrido[1,2-a]pyrimidin-4-ones has been developed from commercially available 2-aminopyridines and β-oxo esters catalysed by …
Number of citations: 4 repository.lboro.ac.uk
K Namitharan, K Pitchumani - Advanced Synthesis & Catalysis, 2013 - Wiley Online Library
… representatives have been introduced into human therapy as a neuroleptic (risperidone),6 a tranquilizer (pirenperone),7 an antiallergic (ramastine),8 an antidepressant (lusaperidone)9 …
Number of citations: 33 onlinelibrary.wiley.com
S Venugopal, S Sundaram - Journal of Heterocyclic Chemistry, 2016 - Wiley Online Library
… The pyrido[1,2-a]pyrimidine core is present in drugs including risperidone, an antipsychotic agent, metreperone, a selective 5HT 2 receptor antagonist, and lusaperidone, an …
Number of citations: 5 onlinelibrary.wiley.com
N Mesens, M Steemans, E Hansen, GR Verheyen… - Toxicology in Vitro, 2010 - Elsevier
Drug-induced phospholipidosis is a side effect for which drug candidates can be screened in the drug discovery phase. The numerous in silico models that have been developed as a …
Number of citations: 35 www.sciencedirect.com
V Sharulatha - 2013 - shodhgangotri.inflibnet.ac.in
The field of heterocyclic chemistry has long been presented as a special problem for chemists. The chemistry of heterocyclic compounds and methods for their synthesis form the back …
Number of citations: 2 shodhgangotri.inflibnet.ac.in
C Abba, S Betala, H Racha - Letters in Organic Chemistry, 2022 - ingentaconnect.com
A series of novel amide and Schiffs base functionalized novel pyrido[1,2-a] pyrimidin- 4-one derivatives was prepared starting from 6-(thiophen-2-yl)/phenyl-4-(trifluoromethyl) pyridin- 2-…
Number of citations: 3 www.ingentaconnect.com
G Yan - 2020 - search.proquest.com
The Golden research group is interested in synthesizing and developing useful small molecules for drug discovery. In this dissertation, two novel synthetic methodologies for building …
Number of citations: 0 search.proquest.com
Z Alsharif - 2017 - search.proquest.com
This thesis contains three chapters. In chapter one, the synthesis of dihydropyrido-pyrimidones derivatives by using hexafluoroisopropanol (HFIP) as a solvent was reported and the …
Number of citations: 0 search.proquest.com
I Hermecz - Advances in Heterocyclic Chemistry, 2003 - books.google.com
This review is the second part of a survey on the recent developments in the chemistry of pyrido-oxazines, pyrido-thiazines, pyrido-diazines and their benzologs. The first part was …
Number of citations: 24 books.google.com
G Yan, JE Golden - Organic letters, 2018 - ACS Publications
… For instance, the structural motif is exemplified by allergy drug Pemirolast (1,2)1, antidepressant (3) Lusaperidone 2, antihypertensive (4) Seganserin 3, antiviral compound 4, (5) …
Number of citations: 6 pubs.acs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.